Benzyl isocyanate
Overview
Description
Benzyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactive isocyanate group (-N=C=O). This group is highly reactive and can participate in a variety of chemical reactions, making benzyl isocyanate a valuable intermediate in organic synthesis. The compound is used in the synthesis of pharmaceuticals, agrochemicals, and polymers due to its ability to form bonds with a wide range of nucleophiles, including alcohols, amines, and others .
Synthesis Analysis
The synthesis of benzyl isocyanate and its derivatives can be achieved through several methods. One approach involves the ruthenium-catalyzed carbonylation of oxalyl amide-protected benzylamines, using isocyanate as a novel commercially available carbonyl source . Another method includes the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines, which then react with benzyl alcohols to form benzyl carbamates . Additionally, the electrochemical benzylic C-H functionalization with isocyanides has been reported, which allows for the direct carbamoylation or cyanation of benzylic C-H bonds .
Molecular Structure Analysis
The molecular structure of benzyl isocyanate consists of a benzyl group attached to an isocyanate group. The isocyanate group is characterized by a linear arrangement of nitrogen, carbon, and oxygen atoms with a double bond between the carbon and oxygen atoms and a triple bond between the carbon and nitrogen atoms. This linear structure is responsible for the high reactivity of the isocyanate group, as it can readily react with nucleophiles to form stable covalent bonds .
Chemical Reactions Analysis
Benzyl isocyanate undergoes various chemical reactions due to its reactive isocyanate group. It can react with hydrazones to form semicarbazones or s-triazolidin-5-ones, depending on the structure of the hydrazone . Palladium-catalyzed tandem reactions of 2-(alkynyl)aryl isocyanates with benzylic alcohols can lead to the formation of 3,3-disubstituted oxindoles . Moreover, benzyl isocyanate can participate in multicomponent reactions, such as the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isocyanate are influenced by its molecular structure. As an isocyanate, it is expected to have a relatively low boiling point due to the presence of the isocyanate group. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis. In the context of lithium-ion batteries, benzyl isocyanate compounds have been studied as polymerizable electrolyte additives for overcharge protection, indicating their potential in materials science applications .
Scientific Research Applications
1. Infrared Spectroscopy
Benzyl isocyanate has been explored in the context of infrared spectroscopy. Researchers found that its isocyanate functional group could be used as a site-specific infrared probe of local environments, making it a valuable tool in the study of molecular dynamics and interactions (Zhou, Li, & Zhang, 2020).
2. Polymer Science
The compound plays a role in polymer science, particularly in the development of polymers for overcharge protection in lithium-ion batteries. Studies on benzyl isocyanate compounds have contributed to advancements in electrolyte additives, which are crucial for battery safety and efficiency (Korepp et al., 2007).
3. Medicinal Chemistry
In medicinal chemistry, benzyl isocyanate is a key component in high-throughput synthesis of pharmaceutically relevant compounds. A study highlighted its use in the synthesis of diverse benzylic ureas, which are crucial in drug discovery (Suh et al., 2021).
4. Material Science
In material science, benzyl isocyanate has been used in the synthesis of optical polymer composite materials. It offers qualities like excellent yellowing resistance and weather resistance, expanding its utility in various industrial applications (Jianxun et al., 2018).
5. Biochemistry
In biochemistry, benzyl isocyanate isolated from Psidium guajava leaves exhibited anti-biofilm activities against Staphylococcus aureus, a common bacterial pathogen. This discovery points towards its potential in combating bacterial infections (Dutta et al., 2020).
Safety And Hazards
properties
IUPAC Name |
isocyanatomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNLNVZZTACNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863116 | |
Record name | Benzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isocyanate | |
CAS RN |
3173-56-6, 25550-57-6 | |
Record name | Benzyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, isocyanatomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.